molecular formula C19H26O2 B1668262 Cannabidivarin CAS No. 24274-48-4

Cannabidivarin

Cat. No. B1668262
CAS RN: 24274-48-4
M. Wt: 286.4 g/mol
InChI Key: REOZWEGFPHTFEI-JKSUJKDBSA-N
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Description

Cannabidivarin (CBDV) is a non-intoxicating psychoactive cannabinoid found in Cannabis . It is a homolog of cannabidiol (CBD), with the side-chain shortened by two methylene bridges (CH2 units) . CBDV is one of over 100 cannabinoids identified from the Cannabis plant that can modulate the physiological activity of cannabis .


Synthesis Analysis

The first continuous flow chemical synthesis of CBDV has been reported . This approach permits to synthesize products in very good yields (55–59%), limiting the formation of psychoactive and illegal cannabinoids such as tetrahydrocannabinol (THC) .


Molecular Structure Analysis

CBDV is structurally similar to CBD . It is a monoterpenoid and its molecular formula is C19H26O2 .


Chemical Reactions Analysis

CBDV has been shown to induce medium levels of cytotoxicity in cancer and normal cells at concentrations ranging from 15.80 to 48.63 and from 31.89 to 151.70 µM, respectively, after 72 h of exposure .


Physical And Chemical Properties Analysis

CBDV is a monoterpenoid . Its molecular formula is C19H26O2 and its molecular weight is 286.4 g/mol .

properties

IUPAC Name

2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-5-6-14-10-17(20)19(18(21)11-14)16-9-13(4)7-8-15(16)12(2)3/h9-11,15-16,20-21H,2,5-8H2,1,3-4H3/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOZWEGFPHTFEI-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801019159
Record name Cannabidivarin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The anti-epileptic activity of CBD and CBDV is thought to be modulated by their effects on transient receptor potential cation channel subfamily V member 1 (TRPV1), also known as the capsaicin receptor, which is part of a large family of ion channels that are involved in the onset and progression of several types of epilepsy. CBD and CBDV have been shown to dose-dependently activate and then desensitize TRPV1 as well as TRPV2 and TRPA1 channels. Desensitization of these ion channels is a potential mechanism by which these molecules cause a reduction of neuronal hyperexcitability that contributes to epileptic activity and seizures. CBDV has also been shown to inhibit the activity of diacylglycerol (DAG) lipase-α, the primary synthetic enzyme of the endocannabinoid, 2-arachidonoylglycerol (2-AG). The clinical implications of this are unclear however, as this interaction has not been shown to affect CBDV's anticonvulsant activity.
Record name Cannabidivarin
Source DrugBank
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Product Name

Cannabidivarin

CAS RN

24274-48-4
Record name Cannabidivarin
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Record name Cannabidivarol
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Record name Cannabidivarin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14050
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cannabidivarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801019159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzenediol, 2-(3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-propyl-, (1R-trans)-
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Record name CANNABIDIVARIN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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